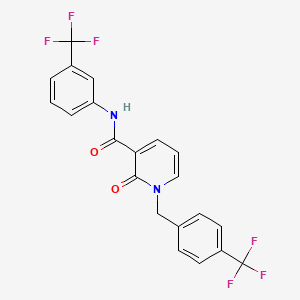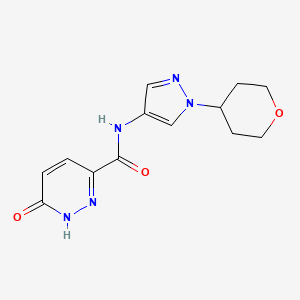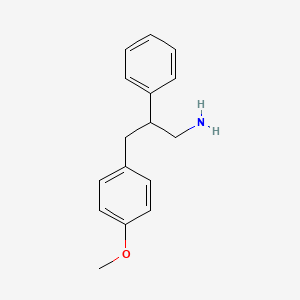
2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with trifluoromethyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridinecarboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This compound may also influence various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylic acid
- 1-(4-(Trifluoromethyl)benzyl)-3-pyridinecarboxamide
- N-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide
Uniqueness
Compared to similar compounds, 2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide stands out due to its unique combination of trifluoromethyl groups and pyridine ring. This structural feature enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F6N2O2/c22-20(23,24)14-8-6-13(7-9-14)12-29-10-2-5-17(19(29)31)18(30)28-16-4-1-3-15(11-16)21(25,26)27/h1-11H,12H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLMGNOZTHTHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2888136.png)
![(3-Oxo-2,8-dioxaspiro[4.5]decan-1-yl)methanesulfonyl chloride](/img/structure/B2888137.png)
![N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2888139.png)
![2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2888140.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B2888142.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-4-phenylbutane-1,4-dione](/img/structure/B2888143.png)
![2-(4-benzhydrylpiperazine-1-carbonyl)-6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2888144.png)
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2888145.png)

![4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2888149.png)




